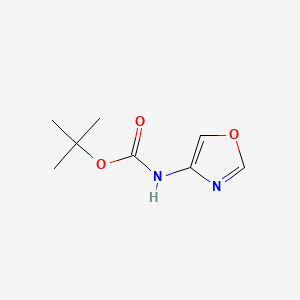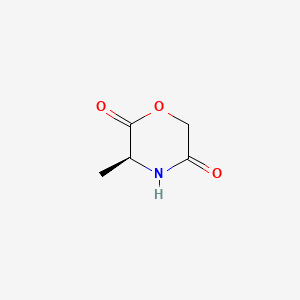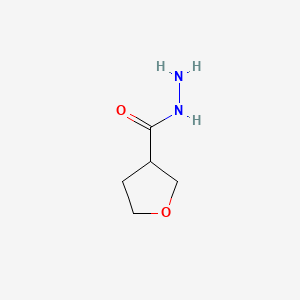
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is a polyunsaturated fatty acid ester It is derived from eicosadienoic acid, which is a 20-carbon fatty acid with two double bonds in the Z (cis) configuration at the 5th and 11th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester typically involves the esterification of (Z,Z)-5,11-eicosadienoic acid with ethanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, sulfuric acid or p-toluenesulfonic acid can be used as acidic catalysts, while lipases can serve as enzymatic catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can involve the transesterification of fish oil or other natural sources rich in eicosadienoic acid. The process includes steps such as extraction, refining, and ethanolysis. The ethanolysis process involves the reaction of fish oil with ethanol in the presence of a catalyst, typically an enzyme like Lipozyme TL IM, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and cardiovascular benefits.
Industry: It is used in the formulation of cosmetics and nutritional supplements due to its beneficial fatty acid profile
Mechanism of Action
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also act as a precursor to bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic Acid Ethyl Ester (Linoleic Acid Ethyl Ester): Another polyunsaturated fatty acid ester with two double bonds at the 9th and 12th positions.
9,12,15-Octadecatrienoic Acid Ethyl Ester (Linolenic Acid Ethyl Ester): A polyunsaturated fatty acid ester with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its specific configuration allows it to participate in unique biochemical pathways and interactions compared to other similar compounds.
Properties
CAS No. |
1187888-75-0 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.56 |
IUPAC Name |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
InChI Key |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Synonyms |
(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester; (5Z,11Z)-Eicosadienoic Acid Ethyl Ester; Keteleeronic Acid Ethyl Ester; all-cis-5,11-Eicosadienoic Acid Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


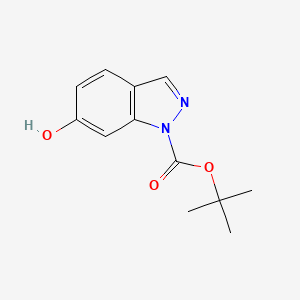
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
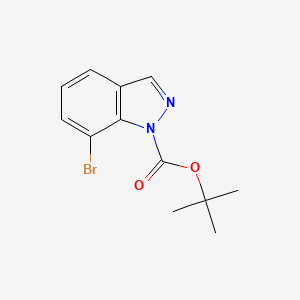
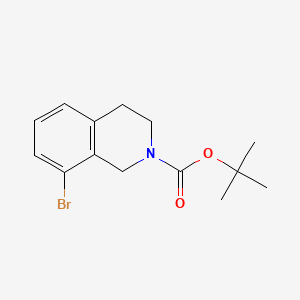
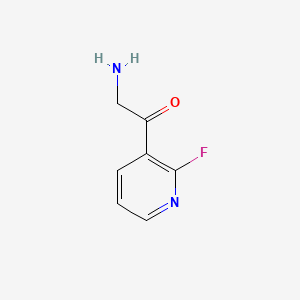
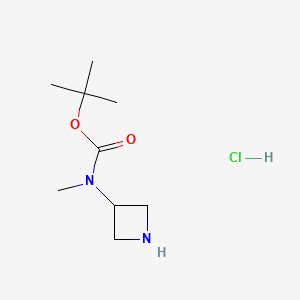
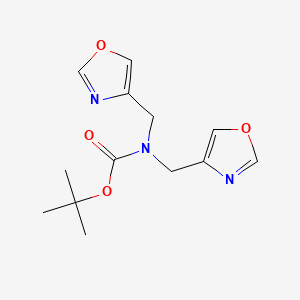
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
